![molecular formula C11H18N4O4 B2453508 莫尼达唑(R对映异构体) CAS No. 898230-59-6](/img/structure/B2453508.png)
莫尼达唑(R对映异构体)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morinidazole (R enantiomer) is an orally active and 5-nitroimidazole antimicrobial agent . It undergoes extensive metabolism in humans via N + -glucuronidation and sulfation . It can be used for bacterial infections research including appendicitis and pelvic inflammatory disease (PID) caused by anaerobic bacteria .
Synthesis Analysis
The synthesis of enantiomers like Morinidazole (R enantiomer) often involves the use of lipase-catalyzed kinetic resolution . This process is an asymmetric step that is usually performed at a five gram-scale . The enantiopure ®-chlorohydrin subsequently obtained is used for the synthesis of a series of model ®- (+)-β-blockers .Molecular Structure Analysis
The molecular structure of Morinidazole (R enantiomer) can be analyzed using high-resolution cyclic ion mobility mass spectrometry . This method exploits the formation of dimers as diastereomeric pairs of enantiomers to affect separation .科学研究应用
莫尼达唑的分析方法开发
莫尼达唑是一种新型的5-硝基咪唑衍生物,用于治疗各种感染。一项研究开发了一种手性高效液相色谱-串联质谱法,用于立体特异性测定人血浆中的莫尼达唑。该方法旨在表征莫尼达唑的立体选择性药代动力学,揭示其代谢中的中等立体选择性(Zhong et al., 2014)。
代谢和药代动力学
探索了莫尼达唑在人体内的代谢和药代动力学,确定了主要代谢物及其形成的酶。研究发现,莫尼达唑葡萄糖醛酸化,随后经肾脏排泄,是主要的消除途径,并且非对映异构的N+-葡萄糖醛酸苷的形成主要由UDP葡萄糖醛酸转移酶1A9催化(Gao et al., 2012)。
相互作用研究
使用液相色谱-串联质谱法对莫尼达唑和华法林之间的药物-药物相互作用进行了研究。研究得出的结论是,莫尼达唑与华法林联用不会显着影响R-华法林或S-华法林的药代动力学(Jin et al., 2012)。
中枢神经系统效应
检查了莫尼达唑对映异构体的镇静和肌肉松弛活性,以及它们与GABA能系统相互作用。研究表明,R-(+)奥硝唑比S-(-)奥硝唑介导更强的中枢抑制作用,表明其在神经科学和药理学中的潜在应用领域(Wei et al., 2015)。
药代动力学研究
对莫尼达唑药代动力学的研究揭示了其代谢和排泄模式的重大见解,尤其是在肾功能不全的患者中。该研究强调了在给药莫尼达唑时考虑肾功能的重要性,以确保安全有效的治疗(Zhong et al., 2014)。
安全和危害
未来方向
Potential trends and future directions are suggested based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains . This strategy could be applied to the study and development of Morinidazole (R enantiomer) and other similar compounds .
属性
IUPAC Name |
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morinidazole (R enantiomer) |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。